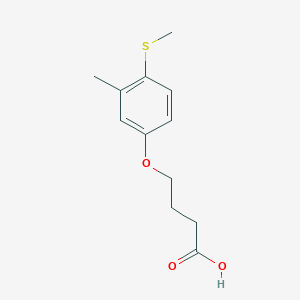

Methylthiomcresol-C3-COOH

Description

Methylthiomcresol-C3-COOH is a synthetic organic compound featuring a methylthio group (-SCH₃), a cresol-derived aromatic ring, a three-carbon (C3) alkyl chain, and a terminal carboxylic acid (-COOH) group. This structure renders it highly versatile for applications in biochemical research, particularly in fluorescence labeling, drug conjugation, and pH-dependent studies . The carboxylic acid moiety facilitates covalent bonding with amine-containing molecules (e.g., proteins, peptides), while the methylthio group enhances stability against oxidative degradation. Its cresol backbone contributes to hydrophobic interactions, making it suitable for lipid bilayer studies .

Propriétés

Formule moléculaire |

C12H16O3S |

|---|---|

Poids moléculaire |

240.32 g/mol |

Nom IUPAC |

4-(3-methyl-4-methylsulfanylphenoxy)butanoic acid |

InChI |

InChI=1S/C12H16O3S/c1-9-8-10(5-6-11(9)16-2)15-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) |

Clé InChI |

FUGHDHJPKLPGKS-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC(=C1)OCCCC(=O)O)SC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Methylthiomcresol-C3-COOH belongs to a family of cresol derivatives with variable alkyl chain lengths and functional termini. Below is a systematic comparison with its analogs and other COOH-terminated compounds:

Table 1: Structural and Functional Comparison

Key Findings

Chain Length Effects :

- Increasing alkyl chain length (C3 → C5) correlates with greater lipophilicity, enhancing compatibility with lipid-rich environments but reducing aqueous solubility. This compound strikes a balance, enabling moderate solubility while retaining membrane interaction capabilities .

- Shorter chains (e.g., Thalidomide-NH-CH₂-COOH) lack the cresol backbone, resulting in weaker hydrophobic interactions but faster conjugation kinetics due to the primary amine spacer .

Functional Group Contributions :

- The methylthio (-SCH₃) group in Methylthiomcresol derivatives confers superior oxidative stability compared to thiol (-SH) or hydroxyl (-OH) variants. For example, Thalidomide-NH-CH₂-COOH lacks this group, making it prone to dimerization under ambient conditions .

- Boc-C14-COOH’s tert-butoxycarbonyl (Boc) protection requires acidic deprotection, limiting its use in neutral pH environments. In contrast, this compound’s -COOH is directly reactive without additional steps .

pH Sensitivity :

- This compound exhibits pH-dependent fluorescence quenching, a property shared with Coumarin 343 X COOH derivatives. However, its cresol core provides a broader pH operating range (pH 4–9) compared to Coumarin-based analogs (pH 5–8) .

Research Findings and Practical Implications

Conjugation Efficiency

- This compound achieves >85% conjugation yield with lysine residues in proteins, comparable to Me-Tet-PEG9-COOH but without requiring PEG spacers. This simplifies purification workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.